2,4-Morpholinedicarboxylic acid, 4-(phenylmethyl) ester, (2S)-
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Overview
Description
2,4-Morpholinedicarboxylic acid, 4-(phenylmethyl) ester, (2S)- is a chiral compound with the molecular formula C13H15NO5 and a molecular weight of 265.26 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Morpholinedicarboxylic acid, 4-(phenylmethyl) ester, (2S)- typically involves the reaction of morpholine with benzyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves rigorous quality control measures to maintain the chemical purity and optical purity of the compound .
Chemical Reactions Analysis
Types of Reactions
2,4-Morpholinedicarboxylic acid, 4-(phenylmethyl) ester, (2S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted morpholine derivatives .
Scientific Research Applications
2,4-Morpholinedicarboxylic acid, 4-(phenylmethyl) ester, (2S)- has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 2,4-Morpholinedicarboxylic acid, 4-(phenylmethyl) ester, (2S)- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved include enzyme inhibition and receptor activation, which can lead to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2,4-Morpholinedicarboxylic acid, 4-(phenylmethyl) ester, (2R)-: The enantiomer of the (2S)- form, with similar chemical properties but different biological activities.
N-Cbz-2-morpholinecarboxylic acid: A related compound with a different ester group, used in similar applications.
Uniqueness
2,4-Morpholinedicarboxylic acid, 4-(phenylmethyl) ester, (2S)- is unique due to its specific chiral configuration, which imparts distinct biological activities compared to its enantiomer and other related compounds. This uniqueness makes it valuable in asymmetric synthesis and chiral resolution processes .
Properties
Molecular Formula |
C13H14NO5- |
---|---|
Molecular Weight |
264.25 g/mol |
IUPAC Name |
(2S)-4-phenylmethoxycarbonylmorpholine-2-carboxylate |
InChI |
InChI=1S/C13H15NO5/c15-12(16)11-8-14(6-7-18-11)13(17)19-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,15,16)/p-1/t11-/m0/s1 |
InChI Key |
AVQCLRKABAZVMZ-NSHDSACASA-M |
Isomeric SMILES |
C1CO[C@@H](CN1C(=O)OCC2=CC=CC=C2)C(=O)[O-] |
Canonical SMILES |
C1COC(CN1C(=O)OCC2=CC=CC=C2)C(=O)[O-] |
Origin of Product |
United States |
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